molecular formula C11H8BrFO B8652958 2-bromo-5-(4-fluorobenzyl)furan CAS No. 154355-81-4

2-bromo-5-(4-fluorobenzyl)furan

Cat. No.: B8652958
CAS No.: 154355-81-4
M. Wt: 255.08 g/mol
InChI Key: DPQLBSFOSNSPBP-UHFFFAOYSA-N
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Description

2-bromo-5-(4-fluorobenzyl)furan is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom at the 2-position and a 4-fluorophenylmethyl group at the 5-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(4-fluorobenzyl)furan typically involves the bromination of 5-[(4-fluorophenyl)methyl]furan. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2-position of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(4-fluorobenzyl)furan can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different oxidation products.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted furans depending on the nucleophile used.

    Oxidation Reactions: Products include furanones and other oxidized derivatives.

    Reduction Reactions: Products include reduced furans with different functional groups.

Scientific Research Applications

2-bromo-5-(4-fluorobenzyl)furan has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-5-(4-fluorobenzyl)furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-[(4-chlorophenyl)methyl]furan
  • 2-Bromo-5-[(4-methylphenyl)methyl]furan
  • 2-Bromo-5-[(4-nitrophenyl)methyl]furan

Uniqueness

2-bromo-5-(4-fluorobenzyl)furan is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

154355-81-4

Molecular Formula

C11H8BrFO

Molecular Weight

255.08 g/mol

IUPAC Name

2-bromo-5-[(4-fluorophenyl)methyl]furan

InChI

InChI=1S/C11H8BrFO/c12-11-6-5-10(14-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2

InChI Key

DPQLBSFOSNSPBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(O2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a -30° C. solution of 2-(4-fluorophenylmethyl)furan, prepared as in step 1 (32.0 g, 0.18 mol) in anhydrous DMF (60 mL) was added a solution of bromine (28.9 g, 0.18 mol) in CH2Cl2 (250 mL). The mixture was stirred for 0.5 hours at -10° C. and poured into pentane (1600 mL). The penlane was then decanted from the dark colored insoluble layer. Evaporation of the pentane gave the crude product which was purified by flash-chromatography on silica gel eluting with penlane to provide 2-Bromo-5-(4-fluorophenylmethyl)furan as a cream colored solid in a yield of 8.87 g (19.2%).
Name
2-(4-fluorophenylmethyl)furan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
1600 mL
Type
reactant
Reaction Step Three

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